molecular formula C25H26N4O4 B2379096 3-((1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034584-69-3

3-((1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2379096
CAS RN: 2034584-69-3
M. Wt: 446.507
InChI Key: ADKFUTKTERKLBS-UHFFFAOYSA-N
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Description

3-((1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C25H26N4O4 and its molecular weight is 446.507. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Some novel 1,2,4-triazole derivatives have been synthesized and screened for their antimicrobial activities. These compounds, including variations with benzofuran and triazole motifs, have shown good or moderate activities against test microorganisms, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2007), (Suresh et al., 2016).

EGFR Inhibitors and Anticancer Activity

Detailed studies on benzimidazole derivatives bearing 1,2,4-triazole, including molecular docking studies, suggest these compounds have potential as EGFR inhibitors, with significant implications for anticancer therapy. The investigation into their anti-cancer properties using density functional theory and molecular docking highlights their stability and binding affinities, suggesting a promising avenue for the development of new anticancer drugs (Karayel, 2021).

Molecular Stability and Conformational Analysis

Research into the molecular stabilities, conformational analyses, and synthesis pathways of related compounds has been conducted to understand better their physical and chemical properties. These studies provide foundational knowledge for further exploration of such compounds in various scientific applications, including their potential role in medicinal chemistry and drug development processes (Patel et al., 2011), (Magano et al., 2014).

properties

IUPAC Name

3-[[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-16-6-3-4-8-19(16)29-22(26-27-25(29)31)14-17-10-12-28(13-11-17)24(30)21-15-18-7-5-9-20(32-2)23(18)33-21/h3-9,15,17H,10-14H2,1-2H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKFUTKTERKLBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=CC5=C(O4)C(=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

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